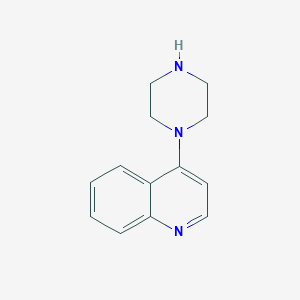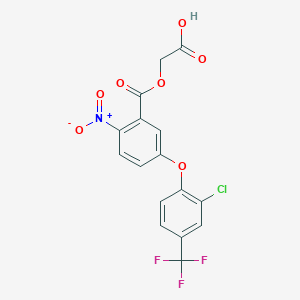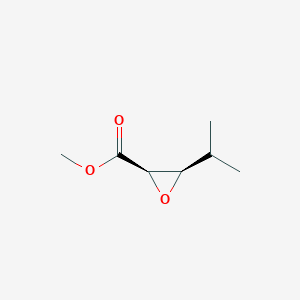
Methyl (2R,3R)-3-propan-2-yloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3R)-3-propan-2-yloxirane-2-carboxylate, also known as methyl 2R,3R-epoxy-4-oxo-4-phenylbutanoate, is a chemical compound that is widely used in scientific research. It is a chiral molecule that has two stereoisomers, namely (2R,3R) and (2S,3S). The (2R,3R) stereoisomer is the active form of the compound and has been found to have several interesting properties that make it useful in various applications.
Mechanism of Action
The mechanism of action of Methyl (2R,3R)-3-propan-2-yloxirane-2-carboxylate (2R,3R)-3-propan-2-yloxirane-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions and can undergo ring-opening reactions to form various derivatives.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it useful in the treatment of various inflammatory conditions. It has also been found to have antitumor activity and can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl (2R,3R)-3-propan-2-yloxirane-2-carboxylate (2R,3R)-3-propan-2-yloxirane-2-carboxylate in lab experiments is its high enantiomeric purity. This makes it useful in various stereoselective reactions. However, one of the limitations of using this compound is its relatively high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of Methyl (2R,3R)-3-propan-2-yloxirane-2-carboxylate (2R,3R)-3-propan-2-yloxirane-2-carboxylate in scientific research. One of the most promising areas is in the development of new drugs and pharmaceuticals. The compound has been found to have several interesting properties that make it useful in the treatment of various diseases. Another area of future research is in the development of new synthetic methods for the production of this compound and its derivatives. This can help to reduce the cost of the compound and make it more widely available for use in various applications.
Synthesis Methods
Methyl (2R,3R)-3-propan-2-yloxirane-2-carboxylate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of this compound 3-oxo-4-phenylbutanoate with ethyl chloroformate in the presence of a base such as sodium hydride. The resulting product is then treated with a chiral auxiliary such as (R)-(-)-2,2-dithis compound-1,3-dioxolane-4-methanol to obtain the (2R,3R) stereoisomer with high enantiomeric purity.
Scientific Research Applications
Methyl (2R,3R)-3-propan-2-yloxirane-2-carboxylate has been extensively studied for its various scientific research applications. One of the most important applications of this compound is in the field of organic synthesis. It is widely used as a building block in the synthesis of various natural products and pharmaceuticals.
properties
CAS RN |
119163-07-4 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl (2R,3R)-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-4(2)5-6(10-5)7(8)9-3/h4-6H,1-3H3/t5-,6-/m1/s1 |
InChI Key |
JXQRMKFKECKIRE-PHDIDXHHSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H](O1)C(=O)OC |
SMILES |
CC(C)C1C(O1)C(=O)OC |
Canonical SMILES |
CC(C)C1C(O1)C(=O)OC |
synonyms |
erythro-Pentonic acid, 2,3-anhydro-4,5-dideoxy-4-methyl-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



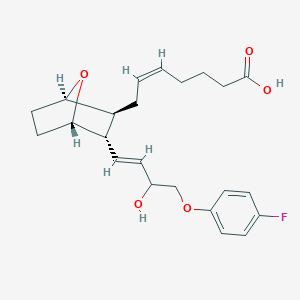


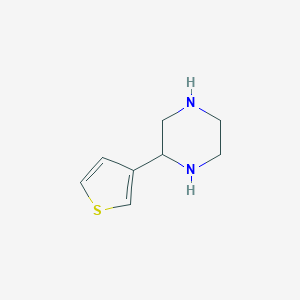
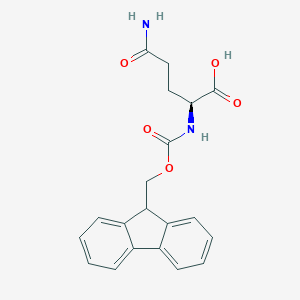
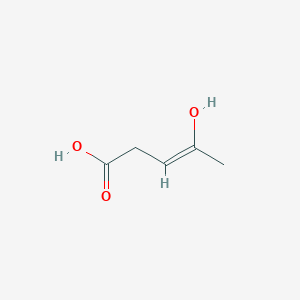
![5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol](/img/structure/B39734.png)
![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)
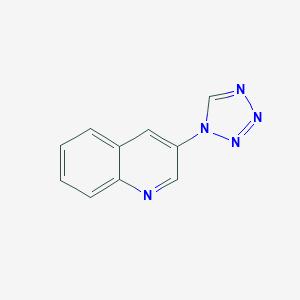
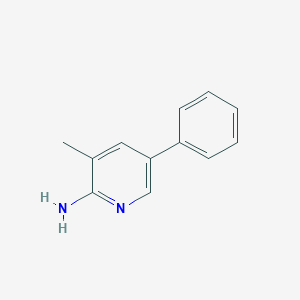
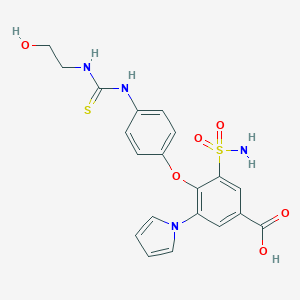
![(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B39744.png)
